Calystegine N1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calystegine N1 is a polyhydroxylated nortropane alkaloid found in various solanaceous plants, such as potatoes and aubergines . This compound is known for its ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates . This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of metabolic disorders and its role as a pharmacological chaperone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Calystegine N1 involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nortropane Skeleton: The initial step involves the construction of the nortropane skeleton through a series of cyclization reactions.
Purification: The final product is purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from plant sources, followed by purification. The extraction process includes:
Plant Material Collection: Harvesting solanaceous plants known to contain this compound.
Extraction: Using solvents to extract the alkaloids from the plant material.
Purification: Employing chromatographic methods to isolate and purify this compound from other plant constituents.
Chemical Reactions Analysis
Types of Reactions: Calystegine N1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as alcohols.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Scientific Research Applications
Calystegine N1 has a wide range of scientific research applications, including:
Chemistry: Used as a glycosidase inhibitor in biochemical studies to understand carbohydrate metabolism.
Biology: Investigated for its role in modulating cellular processes, such as apoptosis and oxidative stress.
Medicine: Explored for its potential therapeutic effects in treating metabolic disorders, such as diabetes and obesity.
Industry: Utilized in the development of novel drugs and therapeutic agents due to its unique biological properties
Mechanism of Action
Calystegine N1 exerts its effects primarily through the inhibition of glycosidases, enzymes involved in carbohydrate metabolism . By inhibiting these enzymes, this compound can modulate various metabolic pathways, leading to reduced glucose levels and improved insulin sensitivity. The compound also interacts with molecular targets such as GLUT4 and IRS, enhancing glucose uptake and insulin signaling .
Comparison with Similar Compounds
Calystegine N1 is structurally similar to other calystegines, such as Calystegine B2 and Calystegine B4 . it is unique due to its specific hydroxylation pattern and its potent glycosidase inhibitory activity. Similar compounds include:
Calystegine B2: Known for its glycosidase inhibitory properties but differs in its hydroxylation pattern.
Calystegine B4: Another glycosidase inhibitor with a distinct structure and biological activity.
Calystegine A3: Exhibits glycosidase inhibition but with different potency and specificity.
Properties
IUPAC Name |
(1R,2S,3S,4R,5S)-1-amino-8-azabicyclo[3.2.1]octane-2,3,4-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c8-7-2-1-3(9-7)4(10)5(11)6(7)12/h3-6,9-12H,1-2,8H2/t3-,4+,5-,6+,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZOEWOSIUJWIO-PJEQPVAWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C(C(C(C1N2)O)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2([C@@H]([C@H]([C@@H]([C@H]1N2)O)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177794-03-5 |
Source
|
Record name | Calystegine N1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177794035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.